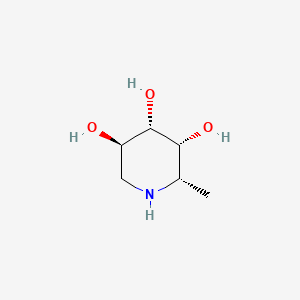

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol

Vue d'ensemble

Description

La désoxyfuconojirimycine est un composé reconnu pour son action inhibitrice sur les enzymes glycosidases. Il s'agit d'un analogue de l'iminosucre fucose et il est particulièrement pertinent dans l'étude du traitement et de la maturation des glycoprotéines au sein du réticulum endoplasmique et de l'appareil de Golgi .

Mécanisme D'action

Target of Action

Deoxyfuconojirimycin primarily targets α-L-fucosidases . These enzymes play a crucial role in the breakdown of fucose-containing compounds, which are important for various biological processes, including glycoprotein processing and maturation .

Mode of Action

Deoxyfuconojirimycin acts as a specific and competitive inhibitor of α-L-fucosidases . It binds to the active site of these enzymes, preventing them from interacting with their natural substrates . This results in the inhibition of the enzymes’ activity .

Biochemical Pathways

The inhibition of α-L-fucosidases by Deoxyfuconojirimycin affects the processing and maturation of glycoproteins within the endoplasmic reticulum and Golgi apparatus . This can lead to changes in the synthesis and function of glycolipids and glycoproteins, and may also affect the pathological effects of their aberrant synthesis .

Pharmacokinetics

Deoxyfuconojirimycin can penetrate cells rapidly to potently inhibit α-glucosidase . To overcome these limitations, derivatives of Deoxyfuconojirimycin have been synthesized .

Result of Action

The inhibition of α-L-fucosidases by Deoxyfuconojirimycin can lead to the correct folding of glycoproteins . This has implications for understanding diseases characterized by protein misfolding . Additionally, it can also affect viral replication, where the proper glycosylation of viral proteins is essential for virus assembly and infectivity .

Méthodes De Préparation

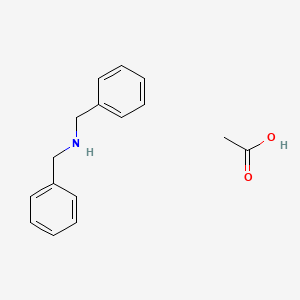

La désoxyfuconojirimycine peut être synthétisée par diverses méthodes. Une méthode courante consiste à préparer une liqueur mère en dissolvant 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de liqueur mère de 40 mg/mL . Le composé est également disponible sous forme de sel de chlorhydrate, qui est préparé en combinant le composé de base avec de l'acide chlorhydrique .

Analyse Des Réactions Chimiques

La désoxyfuconojirimycine subit plusieurs types de réactions chimiques, notamment :

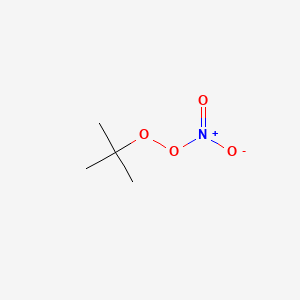

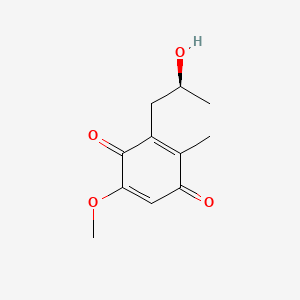

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La désoxyfuconojirimycine a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme inhibiteur spécifique et compétitif de l'α-L-fucosidase hépatique humaine.

Industrie : Elle est utilisée dans la production de divers produits à base de glycoprotéines.

Mécanisme d'action

La désoxyfuconojirimycine exerce ses effets en inhibant les enzymes glycosidases. C'est un inhibiteur spécifique et compétitif de l'α-L-fucosidase hépatique humaine . Cette inhibition affecte le traitement et la maturation des glycoprotéines au sein du réticulum endoplasmique et de l'appareil de Golgi .

Applications De Recherche Scientifique

Deoxyfuconojirimycin has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

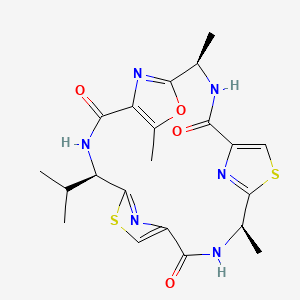

La désoxyfuconojirimycine est similaire à d'autres iminosucres, tels que :

Désoxynojirimycine : Un autre inhibiteur des glycosidases présentant des propriétés inhibitrices similaires.

Désoxymannojirimycine : Un inhibiteur de l'α-glucosidase présentant une action antivirale.

Ce qui distingue la désoxyfuconojirimycine, c'est son inhibition spécifique et compétitive de l'α-L-fucosidase hépatique humaine, ce qui la rend particulièrement utile dans l'étude du traitement des glycoprotéines .

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOCYWDJTQRZLC-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(CN1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912837 | |

| Record name | 2-Methylpiperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99212-30-3 | |

| Record name | Deoxyfuconojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99212-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyfuconojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099212303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpiperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

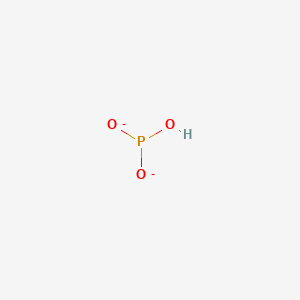

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

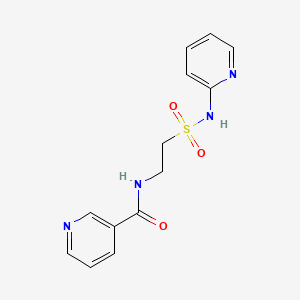

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.